![molecular formula C17H25N5O3 B2358272 7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-88-7](/img/structure/B2358272.png)
7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H25N5O3 and its molecular weight is 347.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Activity
A novel series of arylpiperazinylalkyl purine-2,4-diones, including derivatives with structures similar to the specified compound, demonstrated affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds were explored for their potential as antidepressant and anxiolytic agents. Specifically, substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system played a crucial role in receptor affinity and selectivity, highlighting the importance of the 7-position modification for achieving desired pharmacological profiles. Preliminary in vivo studies indicated potential anxiolytic and antidepressant activities for selected derivatives (Zagórska et al., 2015).
Synthesis and Structural Analysis
Efforts in the synthesis and structural analysis of related compounds revealed versatile methodologies for the regioselective synthesis of purine derivatives. These methodologies have enabled the creation of compounds with specific substitutions at key positions, contributing to the understanding of structure-activity relationships within this class of compounds. Such work facilitates the exploration of these derivatives in various scientific research applications, including as potential therapeutic agents (Ostrovskyi et al., 2011).
Antiviral and Antihypertensive Activity
Research on 7,8-polymethylenepurine derivatives, structurally similar to the query compound, has provided insights into their potential antiviral and antihypertensive activities. These studies suggest the versatility of purine derivatives in addressing a range of biological targets, underscoring the significance of structural modifications for therapeutic applications (Nilov et al., 1995).
Crystal Structure and Surface Analysis
The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, similar to the query compound, have provided detailed insights into the molecular geometry and interactions. Such analyses are crucial for understanding the molecular basis of the pharmacological activity and for the design of compounds with enhanced efficacy and specificity (Dhanalakshmi et al., 2018).
properties
IUPAC Name |
7-tert-butyl-6-(2-ethoxyethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-7-25-9-8-21-11(17(2,3)4)10-22-12-13(18-15(21)22)19(5)16(24)20(6)14(12)23/h10H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZVMTGYODIWSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

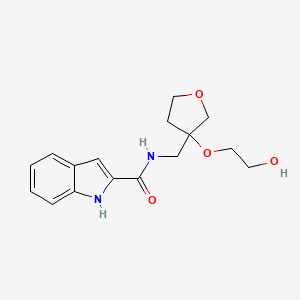
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)
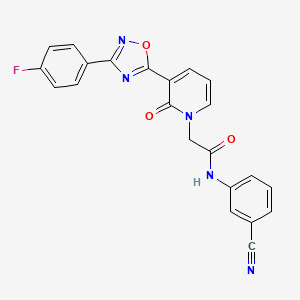

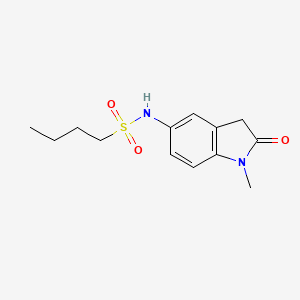
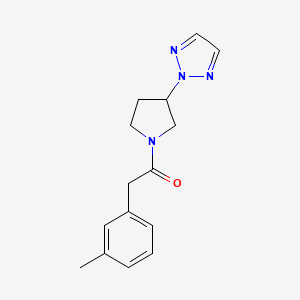
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)
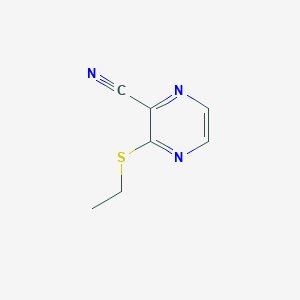
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)
![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)
![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)